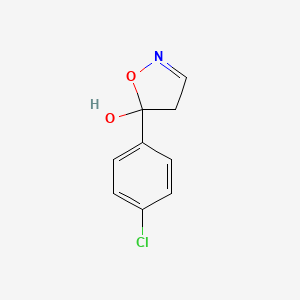
5-(4-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-ol is a heterocyclic compound that features an isoxazole ring substituted with a 4-chlorophenyl group. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-ol typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method is the reaction of 4-chlorobenzohydroxamic acid with acetic anhydride to form the nitrile oxide intermediate, which then undergoes a 1,3-dipolar cycloaddition with an appropriate alkene to yield the desired isoxazole .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the efficiency and yield of the process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
5-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antiviral and antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of 5-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
- 5-(4-Chlorophenyl)-1,2,4-triazole-3-thiol
Uniqueness
5-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-ol is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
53009-36-2 |
|---|---|
Formule moléculaire |
C9H8ClNO2 |
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C9H8ClNO2/c10-8-3-1-7(2-4-8)9(12)5-6-11-13-9/h1-4,6,12H,5H2 |
Clé InChI |
VOUKOJCTZSDIMF-UHFFFAOYSA-N |
SMILES canonique |
C1C=NOC1(C2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate](/img/structure/B15211257.png)
![3-Benzyl-1-[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B15211259.png)
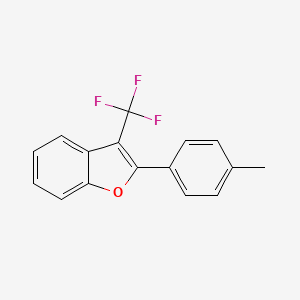
![3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B15211295.png)
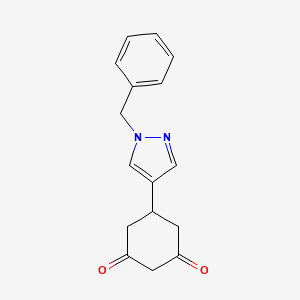
![[3,3'-Bipyrrolidine]-5,5'-dione](/img/structure/B15211310.png)
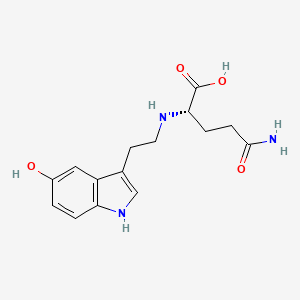
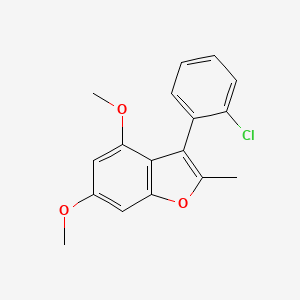
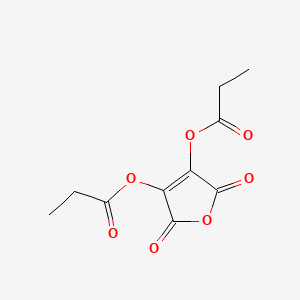

![1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone](/img/structure/B15211328.png)
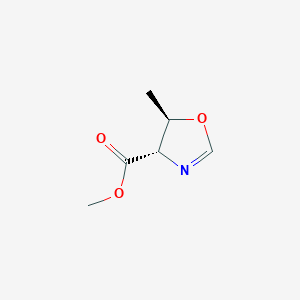
![Carbamothioic acid, methyl-, S-[2-(butylamino)ethyl] ester](/img/structure/B15211333.png)

